molecular formula C16H14 B14708546 2-Benzylidene-2,3-dihydro-1H-indene CAS No. 23114-34-3

2-Benzylidene-2,3-dihydro-1H-indene

Cat. No.: B14708546
CAS No.: 23114-34-3
M. Wt: 206.28 g/mol
InChI Key: RQXPWLWGICDJLP-UHFFFAOYSA-N
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Description

2-Benzylidene-2,3-dihydro-1H-indene is an organic compound characterized by a benzylidene group attached to a dihydroindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-2,3-dihydro-1H-indene typically involves the condensation of benzaldehyde with 2,3-dihydro-1H-indene-1-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it proceeds under mild conditions, usually at room temperature . The reaction can be represented as follows:

2,3-dihydro-1H-indene-1-one+benzaldehydeThis compound\text{2,3-dihydro-1H-indene-1-one} + \text{benzaldehyde} \rightarrow \text{this compound} 2,3-dihydro-1H-indene-1-one+benzaldehyde→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzylidene-2,3-dihydro-1H-indene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylidene-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-1-indanone
  • 2-Benzylidene-1,3-indandione
  • 2-Benzylidene-1H-indene-1,3(2H)-dione

Uniqueness

2-Benzylidene-2,3-dihydro-1H-indene is unique due to its dihydroindene structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

23114-34-3

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

2-benzylidene-1,3-dihydroindene

InChI

InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-10H,11-12H2

InChI Key

RQXPWLWGICDJLP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)CC3=CC=CC=C31

Origin of Product

United States

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